molecular formula C9H14N2 B15231461 1-(3,6-Dimethylpyridin-2-yl)ethanamine

1-(3,6-Dimethylpyridin-2-yl)ethanamine

Cat. No.: B15231461
M. Wt: 150.22 g/mol
InChI Key: QKYFCPNPUHOACC-UHFFFAOYSA-N
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Description

1-(3,6-Dimethylpyridin-2-yl)ethanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 6 on the pyridine ring and an ethanamine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanamine can be achieved through several methods. One common approach involves the alkylation of 3,6-dimethylpyridine with an appropriate alkylating agent, followed by the introduction of the ethanamine group. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dimethylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions often performed in ether or THF.

    Substitution: Various nucleophiles, such as halides or amines, in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Scientific Research Applications

1-(3,6-Dimethylpyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylpyridin-2-yl)ethanamine
  • 1-(2,6-Dimethylpyridin-4-yl)ethanamine
  • 1-(3,4-Dimethylpyridin-2-yl)ethanamine

Uniqueness

1-(3,6-Dimethylpyridin-2-yl)ethanamine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(3,6-dimethylpyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-6-4-5-7(2)11-9(6)8(3)10/h4-5,8H,10H2,1-3H3

InChI Key

QKYFCPNPUHOACC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(C)N

Origin of Product

United States

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